

# Addressing High Attrition in iCBT Clinical Trials: A Technical Support Center

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## Compound of Interest

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High attrition rates are a significant challenge in internet-based Cognitive Behavioral Therapy (iCBT) clinical trials, potentially compromising the validity and generalizability of findings. To support researchers, scientists, and drug development professionals in mitigating this issue, this technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

## Troubleshooting Guides

This section offers step-by-step solutions to common technical and user-facing issues that can lead to participant dropout.

Issue: Login Problems

Question	Answer
I can't log in to the iCBT platform.	1. Check your internet connection: Ensure you have a stable internet connection. 2. Verify your credentials: Double-check that you are using the correct username and password. 3. Clear your browser's cache and cookies: Outdated data can sometimes cause login issues. 4. Try a different browser: This can help determine if the issue is browser-specific. 5. Reset your password: Use the "Forgot Password" link to create a new one. 6. Contact support: If the problem persists, reach out to the trial's technical support team.
I'm locked out of my account.	1. Wait for the lockout period to expire: Most platforms will lock an account for a short period after too many failed login attempts. 2. Use the "Forgot Password" link: This is often the quickest way to regain access. 3. Contact technical support: If you are still unable to access your account, the support team can assist you.

## Issue: Data Syncing Errors

Question	Answer
My progress and entries are not saving.	1. Ensure you have a stable internet connection: Data syncing requires an active connection. 2. Manually sync your data: Look for a "Sync" or "Refresh" button within the application. 3. Check for app updates: An outdated version of the app may have syncing bugs. 4. Log out and log back in: This can often re-establish a stable connection with the server. 5. Restart your device: A simple reboot can resolve temporary glitches. 6. Contact technical support: Provide them with your device details and the specific issue you are experiencing.
The app is showing incorrect or outdated information.	1. Force a data refresh: Use the in-app refresh or sync function. 2. Clear the app's cache: This can remove old data that may be causing conflicts. 3. Reinstall the application: This will ensure you have the latest version and a clean data slate. (Note: Ensure your data is backed up to the server before doing this).

## Frequently Asked Questions (FAQs)

This section addresses common questions and concerns from trial participants that may impact their decision to continue with a study.

Question	Answer
How much time will I need to commit to this trial?	The time commitment for each clinical trial varies. It can range from short surveys that take a few minutes to longer-term studies lasting several months or even years, with periodic check-ins. <sup>[1]</sup> <sup>[2]</sup> The specific time requirements for this trial will be clearly outlined in the informed consent document. <sup>[2]</sup> We encourage you to discuss any concerns about the time commitment with the research team before you decide to participate. <sup>[1]</sup>
How is my privacy and data protected?	We take your privacy and data security very seriously. All personal and health information is handled with strict confidentiality and in compliance with privacy legislation. <sup>[3]</sup> We use measures like encryption for data both when it is being transmitted and when it is stored to minimize security risks. Our privacy policies are designed to be clear and easy to understand, giving you full control over your personal health information. We will discuss the specific security measures in place for this trial during the informed consent process.
What if I don't feel like the iCBT program is working for me?	It's important to remember that progress can vary from person to person. We encourage you to continue with the program for the recommended duration to experience the full potential benefits. If you have concerns about your progress, please reach out to the clinical trial team. They can provide support and guidance. Your feedback is also valuable for us to understand how to improve the intervention.
What if I experience technical difficulties?	We have a dedicated technical support team to assist you with any issues you may encounter. Please refer to our Troubleshooting Guides for

solutions to common problems. If you cannot find a solution, please do not hesitate to contact our support team via the channels provided in your trial information packet.

## Quantitative Data on Attrition Rates in iCBT Clinical Trials

The following table summarizes attrition rate data from meta-analyses of iCBT clinical trials.

Study/Meta-Analysis	Absolute Dropout Rate in iCBT	Comparison Group	Notes
Meta-analysis by Taylor & Francis Online	16.3% (95% CI = 11.8–22.2)	Face-to-face CBT: 12.0% (95% CI = 7.6–18.5)	This meta-analysis included 30 trials comparing iCBT to face-to-face CBT for psychiatric and somatic disorders.
Meta-analysis by Richards and Richardson (2012)	57%	Not Applicable	This meta-analysis of 40 studies used a more liberal definition of dropout.
Review by Kaltenthaler et al. (2008)	32% (mean)	Not Applicable	This review aggregated data from 16 studies on iCBT for depression.
Meta-analysis of Conversational Agent-Delivered Interventions	21.84% (overall attrition rate in intervention group)	Control Groups	This review focused on interventions delivered by conversational agents or chatbots.

## Experimental Protocols to Reduce Attrition

Below are detailed methodologies for key experiments designed to reduce attrition in iCBT clinical trials.

## 1. Protocol for Proactive and Personalized Participant Communication

- Objective: To reduce attrition by providing timely support and reminders.
- Methodology:
  - Initial Onboarding:
    - Upon enrollment, each participant receives a welcome email and a phone call from a designated trial support person.
    - The support person explains the trial timeline, the iCBT platform, and how to seek help.
  - Automated Reminders:
    - Participants receive automated SMS and/or email reminders for upcoming sessions, module completions, and data entry deadlines.
    - Reminder frequency can be tailored based on participant preference (e.g., 24 hours and 1 hour before a session).
  - Personalized Check-ins:
    - The support person conducts scheduled weekly or bi-weekly check-in calls or secure messages.
    - These check-ins are used to:
      - Address any technical or logistical issues.
      - Answer questions about the iCBT content.
      - Provide encouragement and motivation.
  - Monitoring and Proactive Outreach:

- The research team monitors participant engagement data (e.g., module completion, login frequency).
- If a participant shows signs of disengagement (e.g., missed sessions, no logins for a week), the support person initiates proactive outreach to offer assistance.

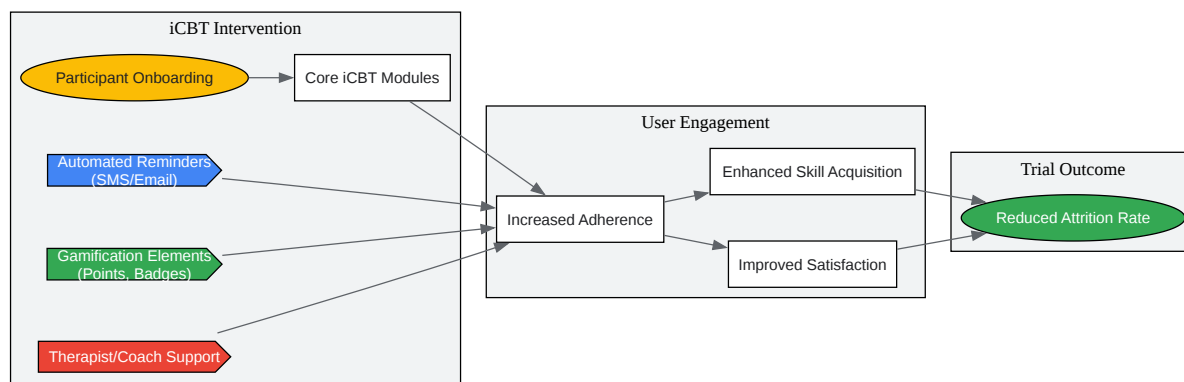
## 2. Protocol for Gamification to Enhance User Engagement

- Objective: To increase participant motivation and adherence through game-like elements.
- Methodology:
  - Points and Rewards System:
    - Participants earn points for completing modules, daily check-ins, and optional exercises.
    - Points can be redeemed for small, tangible rewards (e.g., gift cards, wellness-related items) or unlock additional content within the platform.
  - Progress Tracking and Feedback:
    - A visual progress bar or "journey map" shows participants how far they have come in the trial.
    - Upon completing a module, participants receive immediate positive feedback and a summary of their achievements.
  - Leaderboards and Social Comparison (Optional and Anonymous):
    - An anonymous leaderboard can be implemented to foster a sense of friendly competition.
    - Participants can see their anonymized rank based on points earned. This should be implemented with caution to avoid discouraging less engaged users.
  - Narrative and Thematic Elements:

- The iCBT content is framed within a compelling narrative or theme to make the experience more engaging.
- For example, each module could be a "level" in a journey of self-discovery.

## Visualizations

### User Support Workflow



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